

# UMB-32 solubility and stability data

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## Compound of Interest

Compound Name: UMB-32

Cat. No.: B611563

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A comprehensive technical guide on the solubility and stability of **UMB-32**, a potent inhibitor of the BET bromodomain BRD4 and the bromodomain-containing transcription factor TAF1.<sup>[1][2][3][4]</sup> This document is intended for researchers, scientists, and professionals in drug development, providing detailed data, experimental protocols, and pathway visualizations.

## Core Compound Information

**UMB-32** is a novel small molecule inhibitor with significant activity against BRD4 and TAF1.<sup>[2][5][6][7][8]</sup> Its development has opened new avenues for research into epigenetic regulation and has shown potential in various therapeutic areas, including cancer and HIV-1 latency reversal.<sup>[9][10]</sup>

Identifier	Value
IUPAC Name	N-(1,1-dimethylethyl)-2-[4-(3,5-dimethyl-4-isoxazolyl)phenyl]-imidazo[1,2-a]pyrazin-3-amine <sup>[1][3]</sup>
CAS Number	1635437-39-6 <sup>[1][3]</sup>
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>5</sub> O <sup>[1][3]</sup>
Molecular Weight	361.4 g/mol <sup>[1][3]</sup>
Appearance	Crystalline solid <sup>[1][11]</sup>

## Solubility Data

**UMB-32** exhibits solubility in various organic solvents and is sparingly soluble in aqueous solutions. The following table summarizes the available quantitative solubility data.

Solvent	Approximate Solubility
Ethanol	~20 mg/mL[3][11]
Dimethyl Sulfoxide (DMSO)	~10 mg/mL[3][11]
Dimethylformamide (DMF)	~20 mg/mL[3][11]
1:5 Solution of Ethanol:PBS (pH 7.2)	~0.1 mg/mL[3][11]

## Stability Data

Proper storage and handling are crucial for maintaining the integrity of **UMB-32**.

Condition	Stability	Recommendation
Storage as a solid	≥ 4 years at -20°C[11]	Store as a crystalline solid at -20°C for long-term stability.
Aqueous solution	Not recommended for storage longer than one day.[11]	Prepare fresh aqueous solutions for immediate use.
Stock solution in organic solvent	6 months at -80°C; 1 month at -20°C[2]	For stock solutions in DMSO, store at -80°C for up to 6 months.[2]

## Experimental Protocols

### Preparation of a Stock Solution

Objective: To prepare a concentrated stock solution of **UMB-32** in an organic solvent for subsequent dilution.

Materials:

- **UMB-32** crystalline solid

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of **UMB-32** solid in a sterile container.
- Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).
- Purge the headspace of the container with an inert gas to displace oxygen and minimize degradation.
- Vortex or sonicate the solution until the **UMB-32** is completely dissolved.
- Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.

## Preparation of an Aqueous Working Solution

Objective: To prepare a diluted aqueous solution of **UMB-32** for use in cell-based assays or other aqueous experimental systems.

Materials:

- **UMB-32** stock solution in ethanol
- Phosphate-buffered saline (PBS), pH 7.2
- Sterile tubes

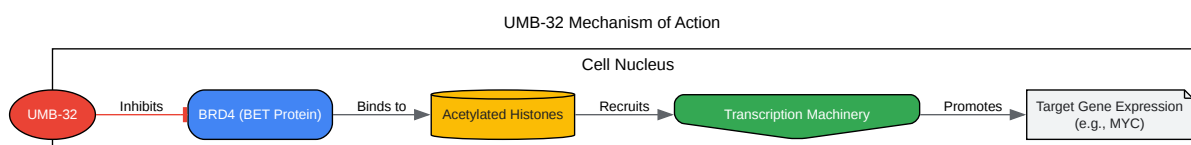
Procedure:

- Begin with a stock solution of **UMB-32** dissolved in ethanol.
- For the desired final concentration, first dilute the ethanolic stock solution with additional ethanol if necessary.

- Subsequently, dilute the ethanolic solution with the aqueous buffer of choice (e.g., PBS pH 7.2) to the final working concentration. A 1:5 ratio of ethanol to PBS has been reported to yield a solubility of approximately 0.1 mg/mL.[3][11]
- It is crucial to prepare this aqueous solution fresh before each experiment and not to store it for more than a day due to the limited stability of **UMB-32** in aqueous media.[11]

## Signaling Pathway and Mechanism of Action

**UMB-32** functions as an inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, specifically targeting BRD4. It also shows potency against the bromodomain-containing transcription factor TAF1.[1][2][3][4][5] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. By inhibiting this interaction, **UMB-32** disrupts the expression of key genes involved in cell proliferation and survival.



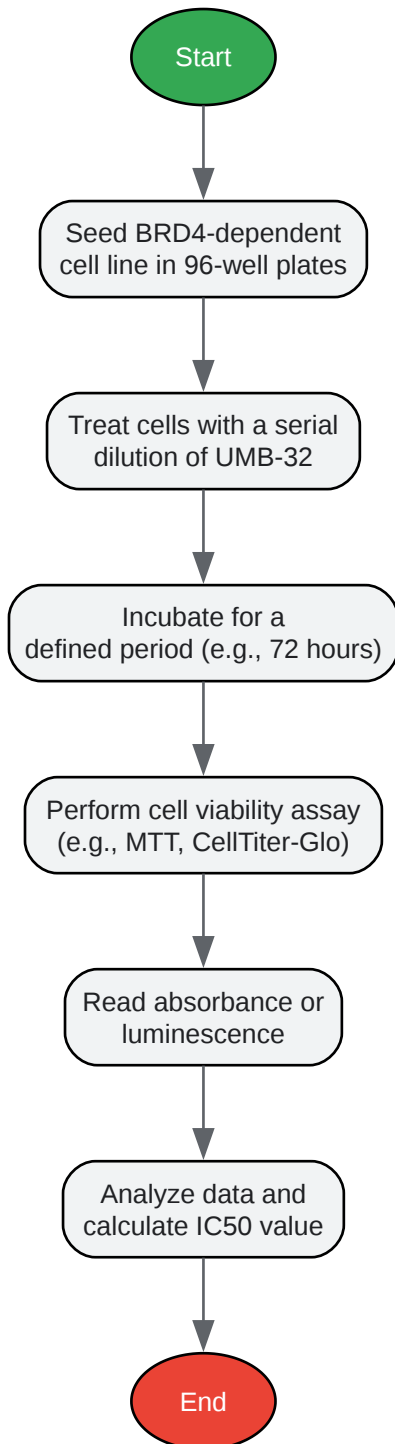
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Caption: **UMB-32** inhibits the binding of BRD4 to acetylated histones, disrupting gene expression.

## Experimental Workflow for Assessing Cellular Potency

The cellular potency of **UMB-32** is often determined using cell viability or proliferation assays in cell lines that are dependent on BRD4 activity.

## Workflow for Determining UMB-32 Cellular Potency

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Caption: A typical experimental workflow for measuring the IC<sub>50</sub> of **UMB-32** in a cellular context.

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